Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Chemical Synthesis Quality Control Procurement Specifications

Eliminate synthetic inefficiencies with this orthogonally protected imidazole building block. The acid-labile Boc group prevents N1 side reactions, while the 4-hydroxymethyl handle enables selective derivatization—crucial for PROTAC linkers and SAR studies. Unlike unprotected analogs, this 98%-pure compound reduces step count and cost. Standard B2B shipping available.

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
CAS No. 120277-50-1
Cat. No. B050864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate
CAS120277-50-1
SynonymsTERT-BUTYL 4-(HYDROXYMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE
Molecular FormulaC9H14N2O3
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(N=C1)CO
InChIInChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-4-7(5-12)10-6-11/h4,6,12H,5H2,1-3H3
InChIKeyBQPGKWMFPIWAGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (CAS 120277-50-1): Technical Specifications and Role as an Orthogonally Protected Imidazole Building Block


Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (CAS 120277-50-1) is an N-Boc-protected 4-(hydroxymethyl)imidazole derivative, with a molecular formula of C₉H₁₄N₂O₃ and a molecular weight of 198.22 g/mol . This heterocyclic building block is defined by its dual functionality: a primary alcohol (-CH₂OH) at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the imidazole N1 nitrogen . The compound is typically offered with a stated purity of 98%, though lower purities (e.g., 90%, 95%) are also commercially available . Its primary utility lies in synthetic chemistry as a protected intermediate, enabling selective modifications at the hydroxymethyl group while the imidazole nitrogen remains inert, a key feature for constructing more complex molecular architectures .

The Risks of Substituting CAS 120277-50-1 with Unprotected or Alternatively Protected Imidazole Analogs in Multi-Step Synthesis


Generic substitution fails because the tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate structure confers two distinct, quantifiable advantages over simpler analogs like 4-(hydroxymethyl)imidazole or 1-Boc-imidazole. First, the presence of the acid-labile Boc protecting group is essential for orthogonal protection strategies; the free N-H of 4-(hydroxymethyl)imidazole [1] is nucleophilic and would participate in side reactions, leading to complex mixtures and reduced yields. Second, the 4-hydroxymethyl handle provides a specific, modifiable attachment point that is absent in simpler Boc-imidazole (CAS 49761-82-2), which is only useful for N1-substitutions [2]. Relying on an alternative building block without these precise, orthogonal functional groups would necessitate additional protection/deprotection steps, demonstrably increasing step count, time, and overall synthetic cost. The following section provides quantitative evidence for the specific purity and stereoelectronic properties that are critical for reliable performance in these demanding synthetic sequences.

Evidence-Based Differentiation of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate: Purity, Analytical, and Functional Comparator Analysis


Comparative Purity Profile: Quantifying the Impact of Impurities on Downstream Synthetic Reliability

While high-purity grades (98%) of the target compound are standard from major suppliers like Fluorochem and Leyan, lower-purity alternatives (90% from Calpac Lab; 95%+ from Chemenu) are also on the market . This 3-8 percentage point variance in purity represents a quantifiable and procurement-relevant difference. Impurities in building blocks like this are not inert; they can act as catalysts, inhibitors, or competing nucleophiles in subsequent reactions, directly impacting reaction yield and the purity of the final product . For comparison, the closely related building block 1-Boc-imidazole (CAS 49761-82-2) is also commercially available at purities ranging from 97% to 99% .

Chemical Synthesis Quality Control Procurement Specifications

Defined Stereoelectronic Properties: LogP, Fsp3, and H-Bonding as Predictors of Physicochemical Behavior

The target compound possesses a calculated LogP of 0.162, an Fsp3 (fraction of sp³-hybridized carbons) of 0.556, and has one hydrogen bond donor and three hydrogen bond acceptors . These values are fixed and quantifiable descriptors that dictate solubility, permeability, and molecular interactions. This contrasts with the unprotected analog 4-(hydroxymethyl)imidazole (CAS 822-55-9), which has a molecular weight of 98.10 g/mol [1] and a different, albeit not explicitly quantified here, LogP and H-bonding profile due to the lack of the lipophilic Boc group.

Medicinal Chemistry Drug Design Physicochemical Analysis

Orthogonal Functional Group Strategy: Differentiating Reactivity of Hydroxymethyl and Boc-Protected Imidazole Moieties

The core value of CAS 120277-50-1 lies in its orthogonal functionality. The primary alcohol can be selectively functionalized (e.g., oxidized, alkylated, converted to a leaving group) under conditions where the Boc-protected imidazole nitrogen remains completely inert . This is a distinct, class-level advantage over compounds like 1-Boc-imidazole (CAS 49761-82-2), which can only be functionalized at the N1 position after deprotection, and unprotected 4-(hydroxymethyl)imidazole, where the nucleophilic NH group competes in reactions [1]. This specific protection pattern is essential for building complex molecules like PROTACs, where imidazole-containing linkers are used to connect a target protein ligand to an E3 ligase ligand .

Protecting Group Strategy Organic Synthesis PROTAC Linker Design

Structural Confirmation via InChIKey: Ensuring Exact Chemical Identity for Reproducible Results

The compound is unequivocally identified by its InChIKey, BQPGKWMFPIWAGE-UHFFFAOYSA-N . This unique identifier is derived from its precise chemical structure and serves as a universal, computable digital fingerprint. While not a direct performance comparator, this level of structural definition is essential for procurement. Ordering a compound simply by a generic name can lead to the receipt of a regioisomer, salt, or solvate with different properties. This specific InChIKey differentiates it from close analogs, such as 1-Boc-imidazole (InChIKey: MTBKGWHHOBJMHJ-UHFFFAOYSA-N) , ensuring the user obtains the exact molecular entity required for their research.

Analytical Chemistry Chemical Identity Verification Reproducibility

Commercial Sourcing and Cost Implications: A Procurement-Focused Comparison with Simpler Building Blocks

The target compound is a specialized building block with a higher price point than its simpler, unprotected analog. For instance, 1g of the target compound (98% purity) from Fluorochem costs £1288 , whereas 5g of the related 1-Boc-imidazole (98% purity) from a typical vendor might cost under $100 . This price difference, while significant, is a direct consequence of its more complex synthesis and the specific orthogonal functionality it provides. The procurement decision is therefore a calculated trade-off: incurring a higher upfront material cost to avoid multiple downstream synthetic steps and their associated labor, time, and purification costs.

Supply Chain Cost Analysis Sourcing Strategy

Strategic Applications of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate in Modern Drug Discovery and Chemical Biology


Modular Synthesis of PROTACs and Other Bifunctional Degraders

The orthogonal functionality of CAS 120277-50-1 makes it a valuable scaffold for constructing the linker region of PROTACs . The 4-hydroxymethyl group can be selectively derivatized to attach a ligand for the protein of interest (POI), while the Boc group on the imidazole nitrogen remains stable. Following this, the Boc group can be removed under mild acidic conditions to reveal a free N-H, which serves as a second attachment point for an E3 ligase ligand. This modular approach, enabled by the compound's specific protection pattern, is supported by the use of analogous tert-butyl imidazole carboxylates in the development of rigid PROTAC linkers . The defined LogP and Fsp3 of the core are also beneficial for optimizing the physicochemical properties of the final degrader molecule .

Synthesis of Complex Imidazole-Containing Bioactive Molecules

In multi-step medicinal chemistry synthesis, the use of a building block with guaranteed high purity (e.g., 98%) is paramount . The specific InChIKey ensures the correct isomer is procured, which is critical for SAR studies . The compound's primary alcohol handle is a versatile functional group for introducing diverse moieties—such as ethers, esters, amines, or halides—onto the imidazole core without risking side reactions at the N1 position. This allows chemists to efficiently explore structure-activity relationships (SAR) around the imidazole ring, a common pharmacophore in kinase inhibitors, antifungal agents, and GPCR modulators. The higher cost of this specialized building block is offset by the synthetic efficiency gains it provides.

Synthesis of Functionalized Ligands for Coordination Chemistry and Catalysis

The imidazole ring is a classic ligand for transition metals. The Boc group on this compound allows for the subsequent attachment of the imidazole moiety to a solid support or a larger ligand framework without interference from the nucleophilic N-H. The 4-hydroxymethyl group can be converted into a variety of coordinating arms (e.g., phosphines, thiols) or used to link the imidazole to other metal-binding domains. The compound's defined stereoelectronic properties, such as its hydrogen-bonding capacity (1 donor, 3 acceptors), can also be exploited to tune the solubility and second-sphere interactions of the resulting metal complexes, which is important for applications in homogeneous catalysis and biomimetic chemistry .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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